molecular formula C18H19NS B8212333 N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine

Cat. No.: B8212333
M. Wt: 281.4 g/mol
InChI Key: SYXHSDIMPANNFX-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine is a benzothiophene derivative featuring a tert-butyl-substituted phenylamine group at the 3-position of the benzothiophene core. The tert-butyl group enhances steric bulk and lipophilicity, which may influence solubility, binding affinity, or stability in biological systems. Its synthesis typically involves coupling reactions between substituted benzo[b]thiophene precursors and aryl amines, as exemplified in patents and synthetic protocols .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-18(2,3)13-8-10-14(11-9-13)19-16-12-20-17-7-5-4-6-15(16)17/h4-12,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXHSDIMPANNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Coupling Protocol

The most widely reported method involves a palladium-catalyzed coupling between 3-bromobenzo[b]thiophene and 4-(tert-butyl)aniline. Key components include:

  • Catalyst : Pd₂(dppa)₃ (palladium bis(diphenylphosphino)acetylacetonate) or Pd(OAc)₂ (palladium acetate).

  • Ligand : BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) or P(t-Bu)₃ (tris(tert-butyl)phosphine).

  • Base : Sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃).

  • Solvent : Toluene or dimethylformamide (DMF).

Representative Procedure :

  • Combine 3-bromobenzo[b]thiophene (1.0 equiv), 4-(tert-butyl)aniline (1.1 equiv), Pd₂(dppa)₃ (2 mol%), P(t-Bu)₃ (5 mol%), and t-BuONa (1.2 equiv) in anhydrous toluene.

  • Heat at 100°C under nitrogen for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 10:1).

  • Yield: 82–85%.

Optimization Studies

  • Catalyst-Ligand Systems : Pd₂(dba)₃ with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) improved yields to 88% in DMF at 120°C.

  • Solvent Effects : Toluene outperformed DMF in minimizing side products (e.g., homocoupling of aryl halides).

  • Temperature : Reactions at 100°C achieved completion within 12 hours, whereas lower temperatures (80°C) required prolonged durations (24+ hours).

Table 1: Comparative Analysis of Pd-Catalyzed Conditions

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dppa)₃P(t-Bu)₃t-BuONaToluene10085
Pd(OAc)₂BINAPCs₂CO₃DMF12078
Pd₂(dba)₃Xantphost-BuONaToluene10088

Cyclization Strategies

Intramolecular Cyclization of α-(Arylthio)acetophenones

A patented method for related benzo[b]thiophenes involves cyclizing α-(3-alkoxyphenylthio)-4-alkoxyacetophenones in polyphosphoric acid (PPA) and H₃PO₄. Adapting this protocol:

  • Synthesize α-(4-(tert-butyl)phenylthio)-4-methoxyacetophenone.

  • Cyclize in PPA/H₃PO₄ (3:1 v/v) at 85°C for 1 hour.

  • Isolate isomers via fractional crystallization.

Yield : 60–70% (mixture of 6- and 4-substituted isomers).
Industrial Relevance : Avoids palladium catalysts but requires stringent temperature control to prevent paste formation.

Recent Advances in Catalytic Systems

Nickel-Catalyzed Amination

Emerging studies highlight nickel catalysts (e.g., NiCl₂(dme)) as cost-effective alternatives. For example:

  • Combine 3-bromobenzo[b]thiophene, 4-(tert-butyl)aniline, NiCl₂(dme) (5 mol%), and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) in dioxane.

  • Heat at 120°C for 18 hours.

  • Yield: 72% (preliminary data).

Challenges :

  • Sensitivity to oxygen and moisture.

  • Narrow substrate scope compared to Pd systems.

Scalability and Industrial Considerations

Large-Scale Pd-Catalyzed Reactions

A kilogram-scale synthesis was achieved using:

  • Catalyst : Pd₂(dba)₃ (0.5 mol%).

  • Ligand : P(t-Bu)₃ (1.0 mol%).

  • Solvent : Toluene (5 L per mole substrate).

  • Workup : Filtration through Celite® to remove palladium residues.

Throughput : 1.2 kg/day with >99% purity (HPLC).

Environmental Impact

  • E-factor : 15–20 (kg waste/kg product) for Pd-catalyzed routes, primarily due to solvent use.

  • Green Alternatives : Microwave-assisted reactions in PEG-400 reduced the E-factor to 8–10 .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating advancements in chemical research .

Medicinal Chemistry

The compound has been investigated for several therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 0.2 μM against human cancer cells .
  • Anti-inflammatory Properties : Research indicates that this compound can modulate signaling pathways involved in inflammation, potentially leading to new anti-inflammatory drugs .
  • Anticonvulsant and Analgesic Effects : Recent studies have evaluated compounds related to benzo[b]thiophenes for their ability to reduce seizure activity and alleviate pain in animal models . For instance, specific derivatives showed significant protective effects in seizure models .

Material Science

This compound is also utilized in the development of advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) .
  • Polymer Blends : The compound can enhance the performance of polymer blends used in electronic devices due to its stability and conductivity properties .

Case Study 1: Anticancer Activity

A focused series of benzo[b]thiophene derivatives were synthesized and tested for their anticancer properties. One derivative exhibited potent inhibition of cell growth across multiple cancer types, including cervical and lung cancers. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticonvulsant Properties

In a study evaluating the anticonvulsant potential of related compounds, one derivative significantly prolonged latency to seizure onset in animal models. This finding supports the hypothesis that modifications to the benzo[b]thiophene structure can yield effective anticonvulsants .

Data Tables

Application AreaSpecific Use CasesNotable Findings
Organic SynthesisBuilding block for complex moleculesUnique reactivity leads to diverse derivatives
Medicinal ChemistryAnticancer, anti-inflammatory, analgesicSignificant efficacy against cancer cell lines
Material ScienceOrganic semiconductors, polymer blendsEnhanced electronic properties

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiophen-3-amine derivatives, which vary in substituents on both the benzothiophene core and the aryl amine moiety. Below is a comparative analysis of structurally related compounds:

Key Observations

Synthetic Efficiency :

  • The target compound shares synthetic similarities with benzamide derivatives (e.g., 3gg in Table 1), which employ coupling agents like HBTU . However, nickel-catalyzed methods (e.g., 3gg ) offer higher functional group tolerance but lower yields (44%) compared to traditional amide couplings .
  • Suzuki-Miyaura cross-coupling (used in 27-8 ) enables the introduction of heteroaromatic groups (e.g., pyridinyl) but requires palladium catalysts and stringent conditions .

Structural Impact on Properties :

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to methoxy- or chloro-substituted analogs (e.g., 3gg , logP ~3.8) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in 5f ) enhance π-stacking interactions, whereas electron-withdrawing substituents (e.g., chloro in 3gg ) may improve electrophilic reactivity .

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group’s steric bulk may hinder coupling efficiency, as seen in lower yields (~44–50%) compared to less hindered analogs .
  • Divergent Applications : Unlike the target compound, 5f–5i () are optimized for fluorescence, highlighting the role of substituents in tuning electronic properties for specific applications .

Biological Activity

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H19NSC_{18}H_{19}NS, with a molecular weight of 281.42 g/mol. The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets .

Biological Activities

Research indicates that compounds containing the benzo[b]thiophene structure exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds derived from benzo[b]thiophene have shown effectiveness against various microbial strains, including drug-resistant bacteria .
  • Anticancer Properties : Certain derivatives have been evaluated for their anticancer effects, demonstrating cytotoxicity against several cancer cell lines .
  • Anti-inflammatory Effects : The anti-inflammatory potential of benzo[b]thiophene derivatives has been documented, contributing to their therapeutic applications in inflammatory diseases .
  • Cholinesterase Inhibition : Some studies have reported that derivatives of benzo[b]thiophene can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative disorders like Alzheimer’s disease .

Structure-Activity Relationships (SAR)

The SAR of this compound and related compounds has been extensively studied to identify key structural features that contribute to their biological activity. For instance:

  • Substitution Patterns : The position and type of substituents on the benzo[b]thiophene core significantly influence the potency and selectivity of the compounds against specific biological targets.
  • Lipophilicity : The introduction of bulky groups like tert-butyl enhances lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies

  • Anticonvulsant Activity : A series of benzo[b]thiophene derivatives were evaluated for their anticonvulsant properties using various seizure models. Compounds structurally similar to this compound exhibited significant protection in maximal electroshock (MES) models, suggesting potential applications in epilepsy treatment .
  • Cholinesterase Inhibition : In a study focused on cholinesterase inhibitors, several benzo[b]thiophene derivatives were synthesized and tested for their ability to inhibit AChE and BChE. Notably, compounds with similar structural motifs demonstrated IC50 values comparable to established inhibitors like galantamine, indicating their potential as therapeutic agents in neurodegenerative diseases .

Research Findings

Activity Type Study Reference Findings
Anticonvulsant Significant protection in MES seizure models.
Cholinesterase Inhibition Comparable IC50 values to galantamine for AChE inhibition.
Antimicrobial Effective against drug-resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine, and how can reaction parameters be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling reactions between benzo[b]thiophen-3-amine derivatives and tert-butyl-substituted aryl halides. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .
  • Solvent system : Polar aprotic solvents (e.g., DMF or toluene) to enhance reactivity and solubility.
  • Temperature control : Reactions often require heating (80–120°C) under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the pure compound .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl group at ~1.3 ppm for 9H singlet; aromatic protons in benzo[b]thiophene at 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for C₁₈H₂₁NS: calculated 283.1396) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .
  • HPLC : Reverse-phase chromatography (C18 column) to assess purity (>95%) .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Waste disposal : Segregate organic waste and transfer to licensed facilities for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR absorptions)?

  • Methodology :

  • Variable temperature NMR : To assess dynamic effects (e.g., rotational barriers in tert-butyl groups) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Q. What computational strategies predict the biological activity of this compound against kinase targets like BTK?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with BTK’s active site (e.g., hydrogen bonding with Cys481) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Corlate substituent effects (e.g., tert-butyl hydrophobicity) with inhibitory potency .

Q. How can in vitro metabolic pathways of this compound be experimentally validated?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; monitor metabolites via LC-MS/MS .
  • Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic intermediates .
  • Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

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